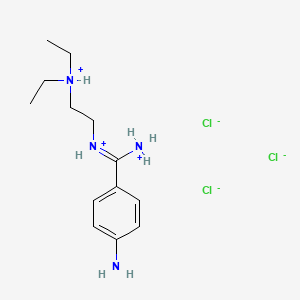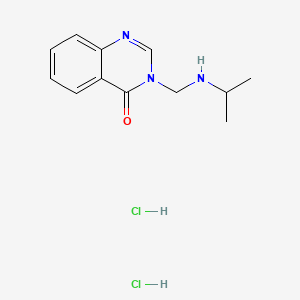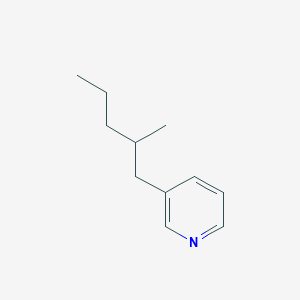
3-(2-Methylpentyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpentyl)pyridine is an organic compound with the molecular formula C11H17N It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpentyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperature . The reactions proceed with high selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols.
Industrial Production Methods
Industrial production of this compound typically involves the use of metal catalysts and high-temperature conditions. The continuous flow method mentioned above is advantageous for industrial applications due to its shorter reaction times, increased safety, and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpentyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce various alkylated pyridines .
Applications De Recherche Scientifique
3-(2-Methylpentyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(2-Methylpentyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
2-Methylpyridine: A methyl-substituted pyridine with similar chemical properties.
3-Methylpyridine: Another methyl-substituted pyridine with distinct reactivity.
Uniqueness
3-(2-Methylpentyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable .
Propriétés
Numéro CAS |
6311-93-9 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-(2-methylpentyl)pyridine |
InChI |
InChI=1S/C11H17N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h4,6-7,9-10H,3,5,8H2,1-2H3 |
Clé InChI |
LMZYLBBMGJYKTA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
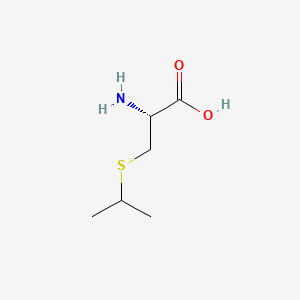


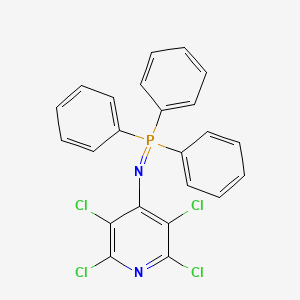


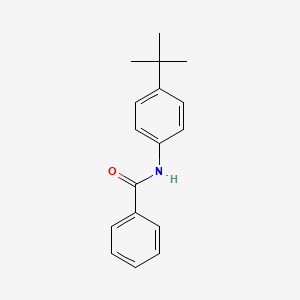
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

